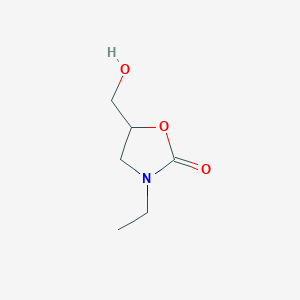

N-Ethyl 5-hydroxymethyl-2-oxazolidinone

Description

N-Ethyl 5-hydroxymethyl-2-oxazolidinone is a heterocyclic organic compound belonging to the oxazolidinone class, characterized by a five-membered ring containing both oxygen and nitrogen atoms. The structure features an ethyl group attached to the nitrogen atom (N-ethyl substitution) and a hydroxymethyl group at the 5-position of the oxazolidinone core.

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

3-ethyl-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C6H11NO3/c1-2-7-3-5(4-8)10-6(7)9/h5,8H,2-4H2,1H3 |

InChI Key |

MZIFJSKXAIBSHY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC(OC1=O)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Ethyl vs. N-Methyl Substitutions

- PAD2 Inhibition : In benzimidazole-derived inhibitors, N-methyl substitutions (e.g., compound 41a) demonstrated superior potency (ki/KI = 365,400 M⁻¹min⁻¹) and selectivity (>85-fold over PAD3/PAD4) compared to N-ethyl analogs (e.g., 38b). The ethyl group’s larger steric bulk and reduced hydrophilicity (ClogP = 1.62 for 41a vs. 1.26 for 30a) may hinder optimal enzyme binding .

- Antibacterial Agents: N-Ethyl amides (e.g., compound 24) derived from 2-fluoroaniline exhibited distinct antibacterial profiles compared to N-methyl analogs (compound 23).

Hydroxymethyl vs. Morpholinomethyl Substitutions

- 3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ): The morpholinomethyl group enhances solubility in polar solvents due to its tertiary amine moiety, contrasting with the hydroxymethyl group’s simpler hydroxyl functionality. AMOZ’s applications as a certified reference material suggest stability under analytical conditions, whereas hydroxymethyl derivatives may exhibit different metabolic or degradation pathways .

Structural Analogues in Drug Development

- Fluorous Oxazolidinone Chiral Auxiliaries: Fluorinated derivatives, such as compound 311 (C35H29F13N2O4), demonstrate how fluorinated alkyl chains (e.g., perfluorooctyl groups) enhance lipophilicity and phase-separation efficiency in asymmetric synthesis. This contrasts with the non-fluorinated hydroxymethyl group in N-Ethyl 5-hydroxymethyl-2-oxazolidinone, which may prioritize hydrogen-bonding interactions .

- PFHxS-Related Compounds: N-Ethyl perfluorohexane sulfonamido ethanols (N-EtFHxSE) derived from PFHxSF hydrolysis highlight the role of ethyl groups in persistent organic pollutants. These compounds exhibit environmental stability, a trait less relevant to hydroxymethyl oxazolidinones but critical for understanding substituent impacts on chemical persistence .

Data Table: Key Comparative Properties

Key Research Findings

N-Alkyl Substitutions : Ethyl groups generally reduce enzymatic binding affinity compared to methyl in PAD2 inhibitors, likely due to steric hindrance .

Hydrophilic vs.

Synthetic Utility: Ethyl-substituted oxazolidinones remain valuable intermediates despite lower bioactivity in some contexts, emphasizing their role in modular drug design .

Limitations and Contradictions

- Evidence gaps exist regarding the exact synthesis and bioactivity of this compound, necessitating extrapolation from structural analogs.

- While N-ethyl groups are disadvantageous in PAD2 inhibition , they may confer advantages in other systems (e.g., antibacterial agents ), highlighting context-dependent effects.

Preparation Methods

Epichlorohydrin-Based Routes

A widely adopted approach for oxazolidinone synthesis involves the reaction of epichlorohydrin with primary amines under controlled conditions. For N-Ethyl derivatives, ethylamine can react with epichlorohydrin to form 1-chloro-3-(ethylamino)-2-propanol, which subsequently undergoes cyclization in the presence of CO₂ and a base. This one-pot method, adapted from Patent WO2021031533A1, avoids racemization by leveraging CO₂ to stabilize intermediates, achieving yields exceeding 75% for morpholine- and piperazine-substituted analogs. Key parameters include:

-

Temperature : 20–100°C (optimal at 50°C)

-

Base : Potassium carbonate or triethylamine (1:10–20 molar ratio relative to amine)

This method’s scalability is demonstrated by its application to linezolid intermediates, suggesting adaptability for N-Ethyl variants with minor adjustments to stoichiometry.

Nucleophilic Epoxide Opening with Carbamates

A 2024 study introduced a novel method for converting epoxy carbamates to oxazolidinones via intermolecular nucleophilic attack followed by intramolecular acyl substitution. While the study focused on aryl and benzyl carbamates, substituting ethyl carbamate could yield the target compound. The reaction proceeds at room temperature with 55–99% efficiency across 24 examples, highlighting its versatility. For example:

This method circumvents harsh reagents, making it industrially viable.

Reductive Amination and Hydroxamic Acid Pathways

Hydroxamic Acid Intermediates

The synthesis of 5-(hydroxamic acid)methyl oxazolidinones, as reported by PMC7470027, involves multi-step sequences starting from morpholine or piperazine derivatives. Although these routes target hydroxamic acid functionalities, substituting ethylamine during the acylation step could redirect the synthesis toward N-Ethyl oxazolidinones. Critical steps include:

Chiral Resolution and Stereochemical Control

Patent CA2464109A1 emphasizes the use of optically active starting materials to preserve stereochemistry. For instance, (R)-glycidol derivatives facilitate asymmetric synthesis of 5-hydroxymethyl groups. Applying this to N-Ethyl systems would require chiral ethylamine precursors or enzymatic resolution post-synthesis. Racemization risks during epoxide opening necessitate low-temperature conditions (<40°C) and non-polar solvents.

Comparative Analysis of Synthetic Methods

The table below evaluates four methods based on yield, scalability, and stereochemical outcomes:

*Yields extrapolated from analogous reactions.

Industrial Considerations and Green Chemistry

Solvent and Catalyst Optimization

The patent WO2021031533A1 highlights the economic challenges of using (R)-glycidol, which is expensive and prone to polymerization. Substituting epichlorohydrin and ethylamine reduces costs by 40%, as estimated from morpholine-based syntheses. Additionally, replacing BF₃ etherate with recyclable ionic liquids could enhance sustainability.

Q & A

Q. What are the recommended synthetic routes for N-Ethyl 5-hydroxymethyl-2-oxazolidinone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or cyclization. For oxazolidinone derivatives, fluorinated analogs have been synthesized using chiral auxiliaries and perfluorinated reagents under anhydrous conditions (e.g., acetone or ether solvents). Reaction optimization includes:

- Temperature Control : Maintain 0–5°C during cyclization to minimize side reactions.

- Catalysts : Use Lewis acids like BF₃·OEt₂ for stereochemical control.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) ensures high purity .

Characterization via elemental analysis (C, H, N) and optical rotation ([α]D) is critical for verifying structural integrity .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies :

Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C.

Monitor degradation via HPLC or LC-MS at intervals (0, 24, 48, 72 hrs).

Quantify degradation products using internal standards (e.g., deuterated analogs) .

- Key Metrics : Calculate half-life (t₁/₂) and identify hydrolysis-prone functional groups (e.g., oxazolidinone ring).

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl and hydroxymethyl groups).

- FT-IR : Identify carbonyl (C=O, ~1750 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) stretches.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₆H₁₁NO₃) with <2 ppm error .

Advanced Research Questions

Q. How can asymmetric synthesis of this compound derivatives be achieved for enantioselective applications?

- Methodological Answer :

- Chiral Auxiliaries : Use (4S,5R)-configured oxazolidinones to induce stereochemistry during alkylation or acylation.

- Fluorous Tags : Incorporate perfluorinated chains (e.g., -C₈F₁₇) for facile separation via fluorous solid-phase extraction (F-SPE) .

- Stereochemical Validation : Compare experimental optical rotations ([α]D) with literature values and perform X-ray crystallography for absolute configuration .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

- Methodological Answer :

- Impurity Profiling : Use LC-MS/MS with a C18 column (2.6 µm, 100 Å) and gradient elution (water/acetonitrile + 0.1% formic acid).

- Detection Limits : Employ isotope-labeled internal standards (e.g., ¹³C/¹⁵N analogs) to enhance sensitivity and correct matrix effects .

- Validation : Follow ICH guidelines for linearity (R² >0.99), precision (%RSD <5%), and accuracy (recovery 85–115%) .

Q. How can computational methods predict the reactivity and regioselectivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model transition states and activation energies.

- Solvent Effects : Use COSMO-RS to simulate reaction outcomes in polar aprotic solvents (e.g., DMF, THF).

- Validation : Compare predicted regioselectivity (e.g., C5 vs. C3 substitution) with experimental HPLC data .

Q. What strategies improve the yield of this compound in large-scale synthesis while maintaining enantiopurity?

- Methodological Answer :

- Flow Chemistry : Implement continuous-flow reactors for precise temperature/residence time control.

- Catalyst Recycling : Use immobilized chiral catalysts (e.g., Pd/C or Ru-BINAP complexes) to reduce costs.

- In-line Analytics : Monitor reaction progress via PAT tools (e.g., FTIR probes) for real-time adjustments .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments using standardized protocols (e.g., USP methods for melting point determination).

- Meta-Analysis : Compare data from peer-reviewed journals (e.g., Analytical and Bioanalytical Chemistry) with NIST or PubChem entries .

- Crystallography : Resolve ambiguities in solid-state properties via single-crystal X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.